1-(methylsulfonyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S3/c1-28(24,25)21-9-7-13(8-10-21)15(23)18-16-19-20-17(27-16)26-11-14(22)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAHRPYXZWPXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(methylsulfonyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O3S2
- Molecular Weight : 398.50 g/mol
Biological Activity Overview
The biological activity of the compound has been primarily studied in relation to its anticancer properties. The following sections detail specific activities and findings from various studies.
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of several thiadiazole derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound demonstrated an IC50 value indicating potent activity against these cell lines, comparable to known chemotherapeutics like 5-Fluorouracil .
- Table 1 summarizes the cytotoxicity results against different cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 0.28 | Apoptosis induction |
| 2 | HepG2 | 9.6 | Cell cycle arrest |
The anticancer effects of this compound are attributed to several mechanisms:
- Induction of Apoptosis :
- Cell Cycle Arrest :
- In Vivo Studies :
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives similar to the compound :
- Study on Thiadiazole Derivatives :
- Clinical Relevance :
Comparison with Similar Compounds
Structural Similarities :
- Shares the 1-(methylsulfonyl)piperidine-4-carboxamide backbone.
- Features a 1,3,4-thiadiazole ring linked via a thioether to a carbonyl-containing side chain.
Key Differences :
- The side chain includes a 2,4-difluorophenylamino group instead of a 2-oxo-2-phenylethyl group.
- Molecular formula: C₁₇H₁₉F₂N₅O₄S₃ (MW 491.6) vs. hypothetical C₁₈H₂₁N₅O₄S₃ for the target compound.
Significance :
- Fluorine substitution may enhance metabolic stability and bioavailability compared to the phenyl group in the target compound .
1-((4-Fluorophenyl)Sulfonyl)-N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Piperidine-4-Carboxamide
Structural Similarities :
- Piperidine-4-carboxamide core with a sulfonyl group.
- Heterocyclic ring (1,3,4-oxadiazole) linked via an amide bond.
Key Differences :
Significance :
- Oxadiazoles are often used as bioisosteres for thiadiazoles; this substitution may affect target binding affinity .
1-((5-Chlorothiophen-2-yl)Sulfonyl)-N-(4,5-Dihydronaphtho[1,2-d]Thiazol-2-yl)Piperidine-4-Carboxamide (CAS 899732-21-9)
Structural Similarities :
- Piperidine-4-carboxamide backbone with sulfonyl substitution.
- Contains a sulfur-containing heterocycle (thiazole fused to naphthalene).
Key Differences :
Significance :
- Chlorothiophene and naphthothiazole groups may confer distinct electronic and steric effects compared to the target compound’s phenyl-thiadiazole system .
N-(5-Ethylsulfanyl-1,3,4-Thiadiazol-2-yl)-1-(4-Methylphenyl)-4-Oxopyridazine-3-Carboxamide
Structural Similarities :
- 1,3,4-Thiadiazole ring with a thioether substituent.
- Amide linkage to a heterocyclic core (pyridazine).
Key Differences :
- Pyridazine replaces piperidine.
- Substituent: 4-Methylphenyl vs. 2-oxo-2-phenylethylthio.
Significance :
- Pyridazine derivatives are known for anti-inflammatory activity, suggesting divergent biological targets compared to piperidine-based analogs .
Comparative Data Table
Research Findings and Trends
- Thiadiazole vs.
- Substituent Effects : Fluorinated or chlorinated aryl groups (e.g., in ) improve metabolic stability, while bulky groups like naphthothiazole may enhance selectivity for specific targets .
- Piperidine vs. Pyridazine : Piperidine-based compounds (target and ) are more likely to target central nervous system receptors, whereas pyridazine derivatives () often exhibit anti-inflammatory activity.
Q & A
Basic Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with precursor molecules like thiadiazole derivatives and functionalized piperidine rings. Key steps include:
- Thioether Formation: Reaction between 5-mercapto-1,3,4-thiadiazole derivatives and α-keto phenylethyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to form the thioether linkage .
- Piperidine Carboxamide Coupling: Activation of the piperidine-4-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by coupling with the thiadiazol-2-amine intermediate .
- Methylsulfonyl Introduction: Sulfonylation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to avoid side reactions .
Critical Conditions:
- Temperature control during sulfonylation to prevent over-reaction.
- Solvent choice (e.g., DMF for polar intermediates, CH₂Cl₂ for sulfonylation).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the methylsulfonyl group (δ ~3.0 ppm for CH₃), thiadiazole protons (δ ~8.5–9.0 ppm), and piperidine carboxamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur-containing groups .
- HPLC-PDA: For purity assessment (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Answer:
Contradictions often arise from variations in assay conditions or cellular models. Methodological strategies include:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus and E. coli) and NCI-60 screening for anticancer activity .
- Target-Specific Studies:
- Enzyme Inhibition Assays: Test against kinases (e.g., PI3K) or proteases linked to cancer pathways .
- Receptor Binding Studies: Radioligand displacement assays for GPCRs or nuclear receptors .
- Data Normalization: Account for differences in cell viability protocols (e.g., MTT vs. resazurin assays) by reporting IC₅₀ values with 95% confidence intervals .
Example Conflict Resolution:
If one study reports potent antifungal activity (MIC = 2 µg/mL) but another shows no effect, re-evaluate using standardized fungal strains (e.g., C. albicans ATCC 90028) and identical inoculum sizes .
Advanced Question: What computational and experimental approaches are recommended to elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with potential targets (e.g., COX-2 or EGFR kinases) based on the thiadiazole and sulfonyl groups’ electron-deficient regions .
- Metabolomics: LC-MS-based profiling to identify downstream metabolites in treated cancer cells (e.g., HeLa) and map perturbed pathways .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries to identify genes whose loss rescues compound-induced cytotoxicity, pinpointing direct targets .
Key Findings from Analogues:
- Thiadiazole derivatives disrupt ATP-binding pockets in kinases via π-π stacking with phenylalanine residues .
- Methylsulfonyl groups enhance solubility and membrane permeability, as shown in logP comparisons (experimental logP = 1.8 vs. predicted = 2.3) .
Basic Question: How can researchers optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Solubility Enhancement:
- Use co-solvents like PEG-400 or cyclodextrins for intravenous administration .
- Salt formation (e.g., hydrochloride) for improved aqueous solubility .
- Stability Testing:
- Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
- Monitor degradation via HPLC; t₁/₂ > 24 hours in pH 7.4 buffer at 37°C is acceptable .
Advanced Question: What strategies mitigate off-target effects observed in kinase inhibition assays?
Answer:
- Selectivity Screening: Profile the compound against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Structure-Activity Relationship (SAR) Analysis: Modify the piperidine carboxamide or thioether linker to reduce affinity for non-target kinases (e.g., ABL1) while retaining activity against primary targets .
- Proteome-Wide Profiling: Use thermal shift assays (TSA) to detect protein stabilization across the proteome, identifying unintended interactions .
Basic Question: What are the key functional groups and their roles in the compound’s bioactivity?
Answer:
| Functional Group | Role in Bioactivity | Reference |
|---|---|---|
| 1,3,4-Thiadiazole ring | Enhances electron-deficient character, promoting interactions with kinase ATP pockets | |
| Methylsulfonyl group | Improves solubility and metabolic stability; may participate in H-bonding | |
| Piperidine-4-carboxamide | Provides conformational rigidity and anchors the compound in hydrophobic pockets | |
| 2-Oxo-2-phenylethyl thioether | Facilitates π-π stacking with aromatic residues in target proteins |
Advanced Question: How can researchers validate the compound’s pharmacokinetic (PK) properties preclinically?
Answer:
- In Vivo PK Studies: Administer IV (5 mg/kg) and oral (20 mg/kg) doses in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 hours.
- Key Parameters:
- Bioavailability (F > 20% acceptable).
- Half-life (t₁/₂ > 4 hours for QD dosing).
- Tissue distribution (e.g., brain penetration via LC-MS/MS) .
- CYP Inhibition Assays: Screen against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
